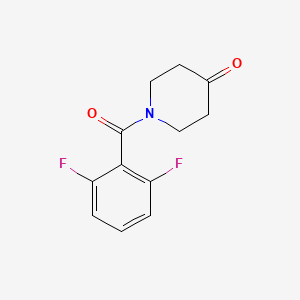

1-(2,6-Difluorobenzoyl)piperidin-4-one

Description

1-(2,6-Difluorobenzoyl)piperidin-4-one is a fluorinated organic compound featuring a piperidin-4-one core substituted with a 2,6-difluorobenzoyl group. This structure combines a six-membered ketone-containing ring (piperidin-4-one) with a benzoyl moiety modified by fluorine atoms at the 2 and 6 positions. The compound is cataloged as a high-purity fluorinated chemical by suppliers like CymitQuimica, indicating its use in research or industrial applications .

Properties

IUPAC Name |

1-(2,6-difluorobenzoyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2NO2/c13-9-2-1-3-10(14)11(9)12(17)15-6-4-8(16)5-7-15/h1-3H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSDKASTJVEUHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,6-Difluorobenzoyl)piperidin-4-one involves several steps and can be achieved through different synthetic routes. One common method involves the reaction of 2,6-difluorobenzoyl chloride with piperidin-4-one under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2,6-Difluorobenzoyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-(2,6-Difluorobenzoyl)piperidin-4-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorobenzoyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The 2,6-difluorobenzoyl group is a recurring motif in pesticidal and pharmaceutical compounds. Below is a comparative analysis of structurally related molecules:

Table 1: Structural Comparison of 2,6-Difluorobenzoyl-containing Compounds

Key Observations:

- Urea Derivatives (Lufenuron, Hexaflumuron, Diflubenzuron): These compounds share the 2,6-difluorobenzoyl group but incorporate a urea functional group, which is critical for their pesticidal activity. The urea moiety enables hydrogen bonding with target enzymes (e.g., chitin synthase in insects), a feature absent in this compound .

- Piperidin-4-one vs. The ketone group in piperidin-4-one may enhance reactivity in synthetic modifications compared to quinoxalinone’s conjugated system .

Table 2: Substituent Impact on Properties

| Compound Name | Substituents | Key Effects on Properties |

|---|---|---|

| This compound | 2,6-Difluorobenzoyl | High electronegativity, lipophilicity |

| 1-Methyl-2,6-diphenylpiperidin-4-one | Methyl, phenyl | Increased steric hindrance, reduced polarity |

| Lufenuron | 2,6-Difluorobenzoyl + urea | Enhanced hydrogen bonding, pesticidal activity |

Key Insights:

- Biological Activity: Urea derivatives like lufenuron and diflubenzuron exhibit pesticidal activity due to their ability to disrupt insect molting. In contrast, the ketone in this compound may redirect its utility toward pharmaceutical intermediates (e.g., kinase inhibitors or receptor ligands) .

Biological Activity

1-(2,6-Difluorobenzoyl)piperidin-4-one is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its structure, mechanisms of action, and various biological applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F2N2O, with a molecular weight of approximately 236.22 g/mol. The compound features a piperidine ring substituted with a 2,6-difluorobenzoyl group, which enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound exhibits notable biological activities, particularly as an antipsychotic agent . Its structural similarity to established antipsychotics like risperidone suggests potential efficacy in treating psychiatric disorders. Preliminary studies also indicate anti-inflammatory and analgesic properties, warranting further pharmacological evaluation.

Interaction with Biological Targets

The compound interacts with several biological targets, which is crucial for understanding its mechanism of action. Notably, it has shown affinity for serotoninergic (5-HT) and dopaminergic (D) receptors:

| Receptor Type | Receptor Subtype | Affinity (pK_i) | Notes |

|---|---|---|---|

| Serotoninergic | 5-HT2A | ~7.39 | Comparable to classical antipsychotics |

| Dopaminergic | D2 | <5 | Low affinity; may reduce side effects |

| Serotoninergic | 5-HT2B | Moderate | Selectivity noted |

These interactions suggest a mechanism that may mitigate symptoms associated with schizophrenia and other mood disorders while minimizing the risk of extrapyramidal symptoms (EPS) .

Pharmacological Applications

This compound has potential applications in various fields:

- Antipsychotic Therapy : The compound's ability to bind to serotonin and dopamine receptors positions it as a candidate for treating psychotic disorders.

- Anti-inflammatory Effects : Its preliminary anti-inflammatory properties suggest potential use in conditions characterized by inflammation.

- Analgesic Properties : The analgesic effects observed in initial studies indicate possible applications in pain management.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antipsychotic Efficacy : In a study comparing various piperidine derivatives, this compound demonstrated significant antipsychotic-like effects in animal models.

- Inflammation Model : In vitro assays showed that the compound reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

- Pain Model : Analgesic testing using the formalin test revealed that the compound significantly decreased pain behavior in rodents compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.